3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one
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Overview
Description
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core with an aminobenzyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one typically involves the condensation of 3-aminobenzylamine with 1-phenylpyridazin-4(1H)-one under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: An inhibitor of poly ADP ribose polymerase (PARP), used in DNA repair studies.
1-Phenylpyridazin-4(1H)-one: A precursor in the synthesis of various pyridazinone derivatives.
Uniqueness
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-[(3-aminophenyl)methyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H15N3O/c18-14-6-4-5-13(11-14)12-16-17(21)9-10-20(19-16)15-7-2-1-3-8-15/h1-11H,12,18H2 |
InChI Key |
LLZJMVYCTGISNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)CC3=CC(=CC=C3)N |
Origin of Product |
United States |
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